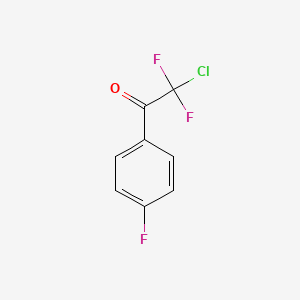

2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 1321028-35-6 . It has a molecular weight of 208.57 . The compound is a liquid at ambient temperature .

Synthesis Analysis

This compound has been used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It has also been used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H .Chemical Reactions Analysis

As a difluorocarbene reagent, it is generally used in the synthesis of 2,2-difluoro enol silyl ethers, and gem-difluoromethene derived compounds .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 208.57 .Applications De Recherche Scientifique

1. Structural Analysis and Molecular Interactions

The compound 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone has been studied for its structural properties. For instance, in the title compound, C14H11FO3S, the unit comprising the ethanone and 4-fluorophenyl groups is essentially planar, and in the crystal, molecules are linked by pairs of weak C—H⋯O hydrogen bonds into inversion dimers (Abdel‐Aziz et al., 2012).

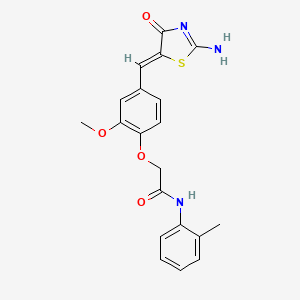

2. Synthesis of Antifungal Agents

The compound has been used in the synthesis of new antifungal 1,2,4-triazoles, showing significant activities against yeasts and filamentous fungi in vitro. These triazoles were designed and synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, demonstrating the compound's utility in antifungal drug development (Eto et al., 2000).

3. Photochemical Properties

The photochemical behavior of related compounds has been explored, providing insights into their stability and reactivity under light exposure. For instance, the photolysis of similar compounds led to products consistent with the intermediacy of a singlet carbene, influencing their utility in biological systems (Platz et al., 1991).

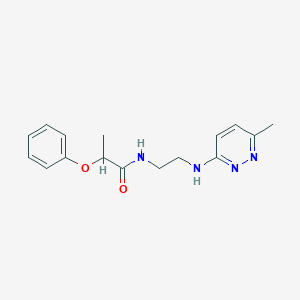

4. Enantioselective Synthesis in Drug Development

The enantioselective synthesis of related compounds, such as (S)-(-)-1-(4-Fluorophenyl)ethanol, using this compound as an intermediate has been studied. This process is significant in developing antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection (2022).

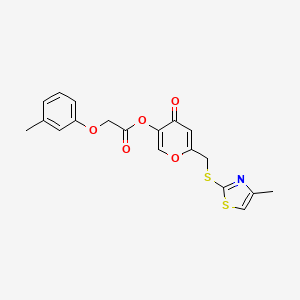

5. Application in Anti-Inflammatory Drugs

This compound derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing promising results in comparison with traditional anti-inflammatory drugs (Karande & Rathi, 2017).

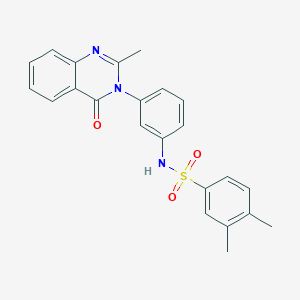

6. Involvement in Molecular Docking Studies

The compound has also been a subject of molecular docking studies to assess its potential as an anti-neoplastic agent, highlighting its relevance in cancer research (Mary et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

Mécanisme D'action

Target of Action

It has been suggested that similar compounds may inhibit protein tyrosine phosphatases such as shp-1 and ptp1b .

Mode of Action

Based on its potential inhibition of protein tyrosine phosphatases, it may interfere with phosphorylation processes, thereby affecting signal transduction pathways .

Biochemical Pathways

If it does inhibit protein tyrosine phosphatases, it could potentially impact pathways involving protein phosphorylation and dephosphorylation, which are critical for cellular signaling .

Result of Action

If it does inhibit protein tyrosine phosphatases, it could potentially alter cellular signaling, but the specific effects would depend on the context of the cell and the specific pathways involved .

Propriétés

IUPAC Name |

2-chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQCKYOFJNCNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)

![3-((naphthalen-1-ylmethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2616006.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)

![N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2616012.png)

![N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2616016.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)